Coumarin 545T: A Comprehensive Technical Guide on Chemical Structure and Synthesis
Coumarin 545T: A Comprehensive Technical Guide on Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure and synthesis of Coumarin 545T, a fluorescent dye with significant applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a laser dye.
Chemical Structure
Coumarin 545T, systematically named 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one, is a complex heterocyclic molecule. Its structure is characterized by a rigid, fused-ring system that incorporates a coumarin core, a julolidine moiety, and a benzothiazole substituent. This unique combination of electron-donating and electron-accepting groups contributes to its notable photophysical properties.
The core structure is a benzopyrano-quinolizinone system, which is further functionalized with four methyl groups, enhancing its solubility and stability. The benzothiazole group, attached at the 10-position of the coumarin ring, plays a crucial role in the molecule's electronic properties and fluorescence.
Key Structural Features:
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Coumarin Core: A benzopyran-2-one skeleton, which is a common scaffold in fluorescent dyes.
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Julolidine Moiety: A rigidified aniline structure that acts as a strong electron-donating group, contributing to the molecule's high fluorescence quantum yield. The tetramethyl substitution enhances solubility.
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Benzothiazole Group: An electron-withdrawing group that, in conjunction with the julolidine moiety, creates a push-pull system, leading to strong intramolecular charge transfer and red-shifted emission.
Quantitative Data
The photophysical and thermal properties of Coumarin 545T are summarized in the table below. These properties make it a highly efficient green-emitting dopant in OLEDs.
| Property | Value | Conditions | Reference |
| Molecular Formula | C₂₆H₂₆N₂O₂S | - | [1][2] |
| Molecular Weight | 430.57 g/mol | - | [2] |
| Appearance | Light yellow to brown powder/crystal | - | [2] |
| Melting Point | 228.0 to 234.0 °C | - | [2] |
| Absorption Maximum (λmax) | 468.0 to 478.0 nm | In Tetrahydrofuran (THF) | [2] |
| Photoluminescence Maximum (λem) | 506 nm | In Tetrahydrofuran (THF) | [1] |
| HOMO Energy Level | 5.6 eV | - | [1] |
| LUMO Energy Level | 3.0 eV | - | [1] |
| Purity | >98.0% (by Total Nitrogen) | - | [2] |
Synthesis of Coumarin 545T
The synthesis of Coumarin 545T is a multi-step process that involves the construction of a key intermediate, 9-formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine, followed by a condensation reaction to introduce the benzothiazole moiety. While a specific, detailed protocol for the industrial synthesis of Coumarin 545T is not publicly available, a plausible synthetic route can be constructed based on established organic reactions for similar compounds.
The proposed overall synthesis is depicted in the following workflow diagram:
Caption: Proposed synthetic workflow for Coumarin 545T.
Experimental Protocols
The following are detailed, plausible experimental protocols for each step in the proposed synthesis of Coumarin 545T. These are based on general procedures for analogous reactions found in the scientific literature.
Step 1: Synthesis of 8-hydroxy-1,1,7,7-tetramethyljulolidine
This step involves the N-alkylation of 3-aminophenol with 1-bromo-3-methyl-2-butene, followed by an intramolecular cyclization to form the tetramethyljulolidine ring system.
Materials:
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3-Aminophenol
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1-bromo-3-methyl-2-butene
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Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Brine
Procedure:
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To a solution of 3-aminophenol (1 equivalent) in DMF, add potassium carbonate (3 equivalents).
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Slowly add 1-bromo-3-methyl-2-butene (2.5 equivalents) to the mixture at room temperature.
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Heat the reaction mixture to 80°C and stir for 24 hours.
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After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product is then subjected to a cyclization reaction by heating in a high-boiling point solvent such as diphenyl ether or by using a Lewis acid catalyst to promote the intramolecular reaction.
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Purify the resulting 8-hydroxy-1,1,7,7-tetramethyljulolidine by column chromatography.
Step 2: Formylation of 8-hydroxy-1,1,7,7-tetramethyljulolidine (Vilsmeier-Haack Reaction)
This step introduces a formyl group at the 9-position of the julolidine ring, which is activated for electrophilic substitution.[3]
Materials:
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8-hydroxy-1,1,7,7-tetramethyljulolidine
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N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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Sodium acetate
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Dichloromethane (DCM)
Procedure:
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In a flask cooled to 0°C, slowly add phosphorus oxychloride (1.2 equivalents) to DMF (3 equivalents) with stirring to form the Vilsmeier reagent.
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Add a solution of 8-hydroxy-1,1,7,7-tetramethyljulolidine (1 equivalent) in DCM to the Vilsmeier reagent at 0°C.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium acetate.
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Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting 9-formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine by column chromatography.[3]
Step 3: Condensation with 2-Aminothiophenol to form Coumarin 545T
This final step involves the condensation of the formyl group of the julolidine derivative with 2-aminothiophenol, followed by cyclization to form the benzothiazole ring and the coumarin system in one pot.
Materials:
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9-Formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine
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2-Aminothiophenol
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Ethanol
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Piperidine (catalyst)
Procedure:
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Dissolve 9-formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine (1 equivalent) and 2-aminothiophenol (1.1 equivalents) in ethanol.
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Add a catalytic amount of piperidine to the solution.
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Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography.
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Upon completion, cool the reaction mixture to room temperature. The product, Coumarin 545T, may precipitate out of the solution.
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Collect the solid product by filtration and wash with cold ethanol.
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If necessary, the product can be further purified by recrystallization from a suitable solvent or by column chromatography to achieve high purity.
References
- 1. Novel Fluorescent Benzothiazolyl-Coumarin Hybrids as Anti-SARS-COVID-2 Agents Supported by Molecular Docking Studies: Design, Synthesis, X-ray Crystal Structures, DFT, and TD-DFT/PCM Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 9-Formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine | 115662-09-4 [chemicalbook.com]
